molecular formula C8H16N2O3 B2377930 2-Acetamido-4-(dimethylamino)butanoic acid CAS No. 1340305-25-0

2-Acetamido-4-(dimethylamino)butanoic acid

Cat. No.: B2377930
CAS No.: 1340305-25-0
M. Wt: 188.227
InChI Key: JYFVYGGLDGXENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-4-(dimethylamino)butanoic acid is a synthetic organic compound with the molecular formula C8H16N2O3. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-(dimethylamino)butanoic acid typically involves the acetylation of 4-(dimethylamino)butanoic acid. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The reaction mixture is usually heated to facilitate the acetylation process, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-(dimethylamino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamido-4-(dimethylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Acetamido-4-(dimethylamino)butanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It can also interact with receptors or other proteins, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (acetamido and dimethylamino), which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in peptide synthesis and various research applications .

Properties

IUPAC Name

2-acetamido-4-(dimethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-6(11)9-7(8(12)13)4-5-10(2)3/h7H,4-5H2,1-3H3,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFVYGGLDGXENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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